molecular formula C12H10BrNO B3149641 3-Bromo-5-(3-methoxyphenyl)pyridine CAS No. 675590-10-0

3-Bromo-5-(3-methoxyphenyl)pyridine

Cat. No.: B3149641
CAS No.: 675590-10-0
M. Wt: 264.12 g/mol
InChI Key: LOUJXUAPVIYRNE-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methoxyphenyl)pyridine: is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, substituted with a bromine atom at the third position and a 3-methoxyphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-methoxyphenyl)pyridine typically involves the following steps:

    Bromination of Pyridine: The initial step involves the bromination of pyridine to form 3-bromopyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Suzuki-Miyaura Coupling: The 3-bromopyridine is then subjected to a Suzuki-Miyaura coupling reaction with 3-methoxyphenylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-(3-methoxyphenyl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohol or amine.

Major Products:

    Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Carboxylic Acids and Alcohols: Oxidation and reduction reactions yield carboxylic acids and alcohols, respectively.

Scientific Research Applications

Chemistry:

    Building Block: 3-Bromo-5-(3-methoxyphenyl)pyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry:

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy group and bromine atom can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    3-Bromo-5-methoxypyridine: This compound is similar in structure but lacks the phenyl group, which can significantly alter its chemical properties and applications.

    3-Bromo-5-(4-methoxyphenyl)pyridine: This isomer has the methoxy group at the fourth position of the phenyl ring, which can affect its reactivity and biological activity.

Uniqueness: 3-Bromo-5-(3-methoxyphenyl)pyridine is unique due to the specific positioning of the bromine and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-(3-methoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-4-2-3-9(6-12)10-5-11(13)8-14-7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUJXUAPVIYRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680638
Record name 3-Bromo-5-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675590-10-0
Record name 3-Bromo-5-(3-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-phenylboronic acid (1.0 eq, 300 mg, 1.27 mmol) in DME (3 ml) and 2M sodium carbonate solution (1.2 ml) under an inert atmosphere of argon is treated with 3,5-dibromopyridine (300 mg, 1.27 mmol) followed by PdCl2(dppf).DCM (0.1 eq, 93 mg) and then is heated using microwave radiation at 90° C. for 30 minutes. The mixture is extracted with DCM and the organic extracts are washed with water. The solvent is removed in vacuo and the crude product is purified by chromatography on silica eluting with 0-30% EtOAc in iso-hexane to afford the title compound [M+H]+=265.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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